![molecular formula C15H18O3 B14757365 (3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of cyclization reactions.
Introduction of Functional Groups:
Final Modifications: The final steps may involve methylation reactions to introduce the methyl groups at specific positions on the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ethers and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique tricyclic structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound may have potential applications as a biochemical probe or as a lead compound for drug discovery. Its structural features could interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one: can be compared with other tricyclic compounds such as:
Uniqueness
The uniqueness of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” lies in its specific stereochemistry and the presence of multiple functional groups
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15-/m0/s1 |
InChI Key |
CVIVANCKIBYAOP-WSQYCBKMSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
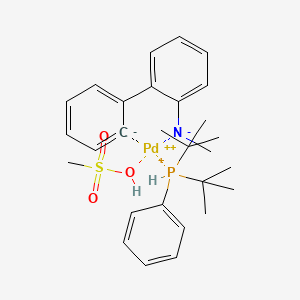
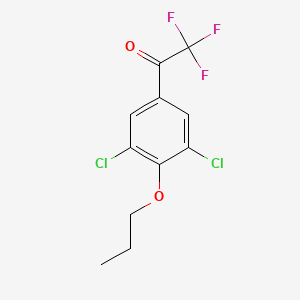
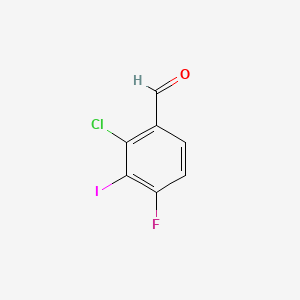
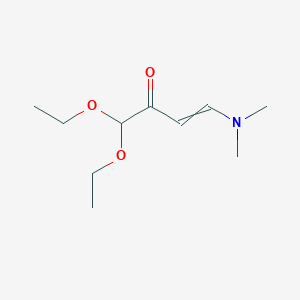
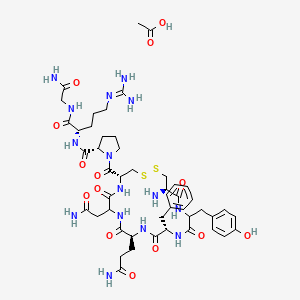


![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)

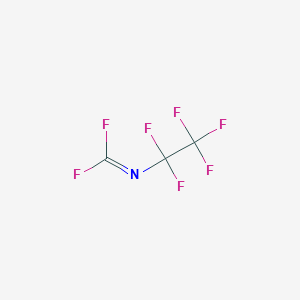
![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)
![3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline](/img/structure/B14757348.png)

